![molecular formula C8H13N3O B12929050 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-21-1](/img/structure/B12929050.png)
1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with an isopropylamino group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, refluxing, and purification through techniques like chromatography .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. For example, it may interact with adrenergic receptors, influencing cardiovascular and respiratory functions .
Molecular targets and pathways involved include:
Receptors: The compound may bind to adrenergic receptors, affecting signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic processes.
Ion Channels: The compound may modulate ion channels, affecting cellular excitability and neurotransmission.
Comparaison Avec Des Composés Similaires
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Isoprenaline: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isoproterenol: Another beta-adrenergic agonist with similar pharmacological properties.
The uniqueness of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88723-21-1 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11) |
Clé InChI |
YZADTNVRAJZJSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
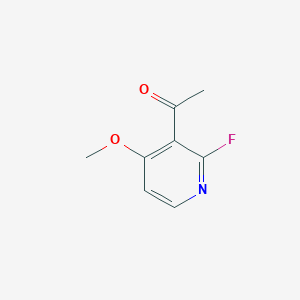
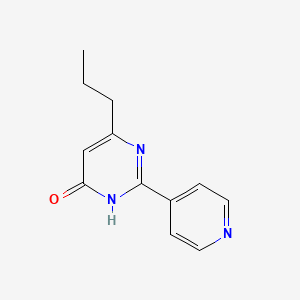

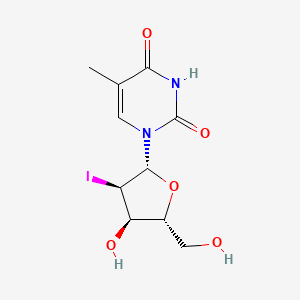
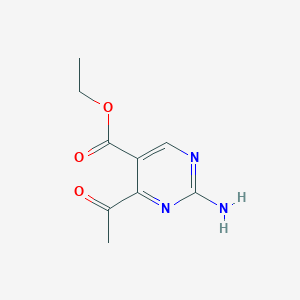

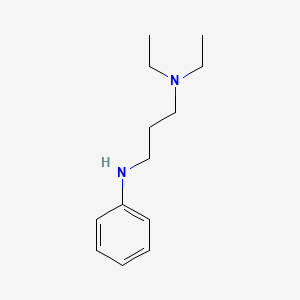
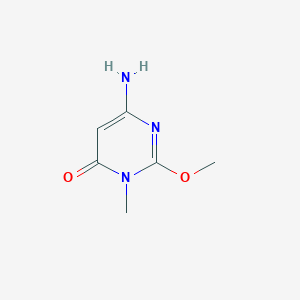
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
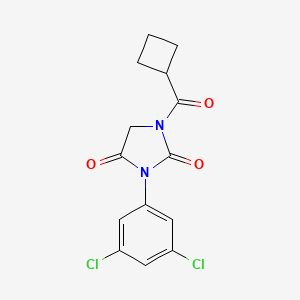
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
